Paritaprevir dihydrate
Overview
Description
Paritaprevir dihydrate is a potent, orally active antiviral medication primarily used in combination therapy to treat chronic Hepatitis C Virus (HCV). It is a non-structural protein 3/4A (NS3/4A) protease inhibitor, which plays a crucial role in the viral replication process. This compound is also known for its effectiveness against SARS-CoV-2, the virus responsible for COVID-19.
Preparation Methods
Synthetic Routes and Reaction Conditions: Paritaprevir dihydrate is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthesis typically involves the use of reagents such as cyclopropylsulfonyl chloride, pyrazinylcarbonyl chloride, and phenanthridine derivatives. The reaction conditions include maintaining specific temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using reactors and purification systems. The process is optimized to achieve high yields and purity, ensuring the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Paritaprevir dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its antiviral properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed: The major products formed from these reactions include various intermediates and derivatives of this compound, which are further purified and tested for their antiviral activity.
Scientific Research Applications
Paritaprevir dihydrate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of viral protease inhibition. In biology, it serves as a tool to understand the replication and pathogenesis of HCV and SARS-CoV-2. In medicine, it is a key component of combination therapies for treating chronic Hepatitis C and COVID-19. In industry, it is produced and formulated into pharmaceutical products for clinical use.
Mechanism of Action
Paritaprevir dihydrate exerts its antiviral effects by inhibiting the NS3/4A protease, which is essential for the viral replication of HCV and SARS-CoV-2. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. The molecular targets include the NS3/4A protease, and the pathways involved are those related to viral protein processing and assembly.
Comparison with Similar Compounds
Paritaprevir dihydrate is compared with other similar compounds such as Boceprevir and Telaprevir, which are also HCV protease inhibitors. Unlike these older agents, this compound offers better sustained virological response (SVR) rates, higher barriers to resistance, fewer side effects, and a reduced pill burden. Other similar compounds include:
Boceprevir: An earlier HCV protease inhibitor with a different chemical structure and lower SVR rates.
Telaprevir: Another HCV protease inhibitor with similar mechanisms but less favorable resistance profile compared to this compound.
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Properties
IUPAC Name |
(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H43N7O7S.2H2O/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37;;/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51);2*1H2/b11-5-;;/t25-,26-,32+,34+,40-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGQIDLXYMGEEH-RHSIAEQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N7O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1456607-71-8 | |
Record name | Paritaprevir dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1456607718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PARITAPREVIR DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRQ5901O78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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